3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate
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Overview
Description
3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound containing an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both amino and carboxylate groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of 3,3-dimethyl-2-oxobutyl chloride with 4-amino-1,2,5-oxadiazole-3-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the reproducibility and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-azido-1,2,5-oxadiazole: Similar in structure but contains an azido group instead of a carboxylate group.
3,5-Dimethyl-1,2,4-oxadiazole: Similar in structure but lacks the amino and carboxylate groups.
Uniqueness
3,3-Dimethyl-2-oxobutyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to the presence of both amino and carboxylate groups, which allow it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13N3O4 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 4-amino-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,3)5(13)4-15-8(14)6-7(10)12-16-11-6/h4H2,1-3H3,(H2,10,12) |
InChI Key |
GCIWICFINLMKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=NON=C1N |
Origin of Product |
United States |
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